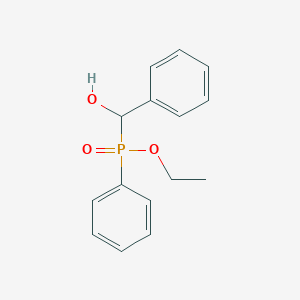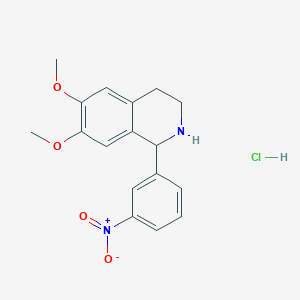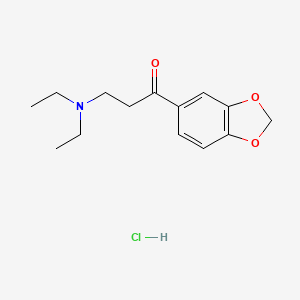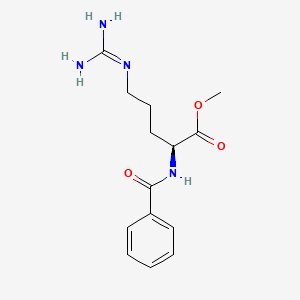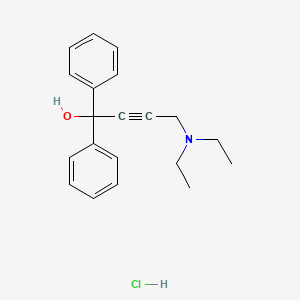![molecular formula C20H16N4O3S B1661895 5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 99504-88-8](/img/structure/B1661895.png)
5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((3,4-(methylenedioxy)benzylidene)amino)-2,7,9-trimethyl- is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. This compound features a unique structure that combines pyridine, thiophene, and pyrimidine rings, making it a versatile scaffold for the development of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((3,4-(methylenedioxy)benzylidene)amino)-2,7,9-trimethyl- typically involves multi-step reactions. One common method includes the condensation of 3,4-(methylenedioxy)benzaldehyde with 2,7,9-trimethylpyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((3,4-(methylenedioxy)benzylidene)amino)-2,7,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride to yield reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((3,4-(methylenedioxy)benzylidene)amino)-2,7,9-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds with potential bioactivity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((3,4-(methylenedioxy)benzylidene)amino)-2,7,9-trimethyl- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, affecting the bacterium’s energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their inhibitory activity against cytochrome bd oxidase.
Tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidines: These compounds undergo similar transformations and have comparable biological activities.
Eigenschaften
CAS-Nummer |
99504-88-8 |
|---|---|
Molekularformel |
C20H16N4O3S |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C20H16N4O3S/c1-10-6-11(2)22-19-16(10)17-18(28-19)20(25)24(12(3)23-17)21-8-13-4-5-14-15(7-13)27-9-26-14/h4-8H,9H2,1-3H3/b21-8+ |
InChI-Schlüssel |
QHIJPRRKKFAACQ-ODCIPOBUSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC5=C(C=C4)OCO5)C |
Isomerische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)/N=C/C4=CC5=C(C=C4)OCO5)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC5=C(C=C4)OCO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S,5R,7R)-10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylpropan-1-one](/img/structure/B1661813.png)

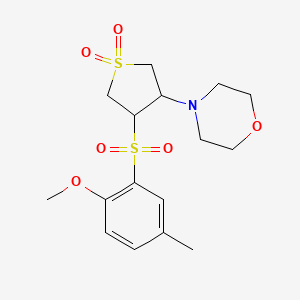

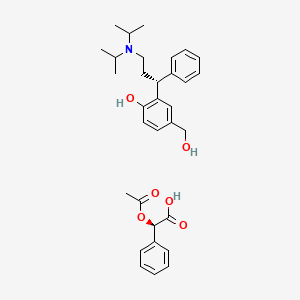
![Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1661820.png)

